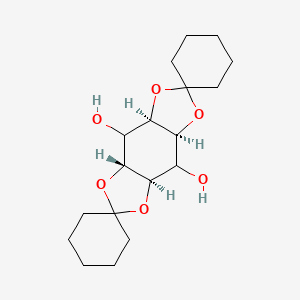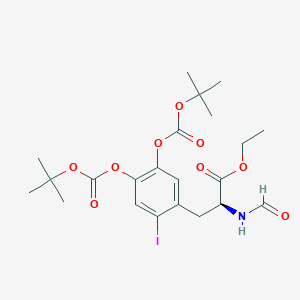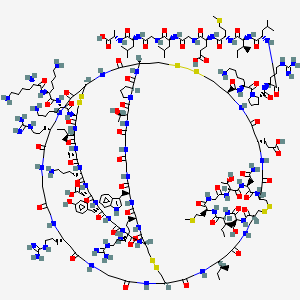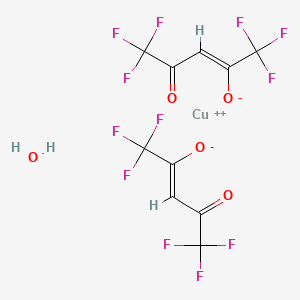
Tandospiron-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tandospirone-d8 is a deuterated compound of Tandospirone, which is an anxiolytic and antidepressant medication. Tandospirone is a selective partial agonist of the 5-HT1A receptor, displaying selectivity over other receptors such as SR-2, SR-1C, α1, α2, D1, and D2 receptors . Tandospirone-d8 is primarily used for research purposes and is not intended for human consumption .
Wissenschaftliche Forschungsanwendungen
Tandospirone-d8 is used extensively in scientific research due to its deuterated nature, which provides unique advantages in various studies:
Chemistry: Tandospirone-d8 is used in studies involving reaction mechanisms and kinetics, as the presence of deuterium can influence reaction rates and pathways.
Biology: In biological research, Tandospirone-d8 is used to study the metabolism and pharmacokinetics of Tandospirone, as deuterium-labeled compounds can be tracked more easily using mass spectrometry.
Medicine: Tandospirone-d8 is used in preclinical studies to investigate the pharmacological effects of Tandospirone and its metabolites.
Wirkmechanismus
Target of Action
Tandospirone-d8 primarily targets the 5-HT1A receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in modulating cognitive, behavioral, and psychological functions in animals and humans .
Mode of Action
Tandospirone-d8 acts as a selective 5-HT1A receptor partial agonist . It has a weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) .
Biochemical Pathways
The 5-HT1A receptor is involved in the regulation of serotonin, a neurotransmitter that underlies conditions such as anxiety and depression . Tandospirone-d8, as a partial agonist of the 5-HT1A receptor, can help balance these conditions by modulating the serotonin levels .
Pharmacokinetics
Tandospirone-d8 is rapidly eliminated in rats, with a half-life of approximately 1.3 hours following administration . The absolute bioavailability of Tandospirone-d8 is low (0.24%), indicating that only a small fraction of the administered dose reaches systemic circulation . It is extensively metabolized in rats, with the area under the curve (AUC) of the major active metabolite being significantly higher than that of Tandospirone-d8 itself . Tandospirone-d8 exhibits good permeability, and its transport is influenced by concentration, temperature, and pH .
Result of Action
The action of Tandospirone-d8 at the 5-HT1A receptor can lead to anxiolytic effects, making it useful in the treatment of anxiety disorders . Furthermore, it has been found to have antidepressant effects and may induce early antidepressant effect .
Action Environment
The action, efficacy, and stability of Tandospirone-d8 can be influenced by various environmental factors. For instance, the transport of Tandospirone-d8 is influenced by concentration, temperature, and pH . .
Biochemische Analyse
Biochemical Properties
Tandospirone-d8 acts as a selective 5-HT1A receptor partial agonist . It has weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) . It is relatively much less potent than buspirone at D2 receptors .
Cellular Effects
Tandospirone-d8 has been found to relieve gastrointestinal symptoms in patients with refractory irritable bowel syndrome who also have psychological dysfunctions . In a visceral hypersensitivity rat model induced by chronic water avoidance stress to mimic the symptoms of irritable bowel syndrome, it was found that Tandospirone-d8 relieved anxiety-like behavior and visceral hypersensitivity induced by stress .
Molecular Mechanism
Tandospirone-d8 exerts its effects at the molecular level through its selective agonistic action on the 5-HT1A receptor . It does not bind to either benzodiazepine- or GABA-receptor sites and does not potentiate the binding of benzodiazepines or GABA to their receptors .
Temporal Effects in Laboratory Settings
The half-life of Tandospirone-d8 was found to be approximately 1.3 hours following administration, indicating that Tandospirone-d8 is rapidly eliminated in rats .
Dosage Effects in Animal Models
The effects of Tandospirone-d8 vary with different dosages in animal models . It has been shown to enhance the anti-myocardial fibrosis effect of valsartan in spontaneously hypertensive rats and attenuate the respiratory depression caused by fentanyl .
Metabolic Pathways
Tandospirone-d8 is extensively metabolized in rats, with the area under the curve (AUC) of the major active metabolite [1-[2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of Tandospirone-d8 after administration .
Transport and Distribution
Tandospirone-d8 exhibited good permeability, and its transport was influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tandospirone-d8 involves the incorporation of deuterium atoms into the Tandospirone molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for Tandospirone-d8 are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated precursors .
Industrial Production Methods
Industrial production of Tandospirone-d8 would likely involve large-scale deuteration processes using deuterated reagents and solvents. The production process would need to ensure high purity and yield of the deuterated compound, which may involve multiple purification steps such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tandospirone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Tandospirone-d8 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Tandospirone-d8 into reduced forms.
Substitution: Tandospirone-d8 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of Tandospirone-d8. Substitution reactions can result in a variety of substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tandospirone-d8 is similar to other azapirone compounds, such as:
Buspirone: Another 5-HT1A receptor partial agonist used as an anxiolytic.
Gepirone: A compound with similar pharmacological properties to Tandospirone.
Ipsapirone: Another azapirone with anxiolytic effects.
Uniqueness
Tandospirone-d8 is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms can influence the pharmacokinetics and metabolic stability of the compound, making it a valuable tool in various scientific studies .
Eigenschaften
CAS-Nummer |
1794835-73-6 |
|---|---|
Molekularformel |
C₂₁H₂₁D₈N₅O₂ |
Molekulargewicht |
391.54 |
Synonyme |
(3aR,4S,7R,7aS)-rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; (3aα,4β,7β,7aα)-Hexahydro-2-[4-[4-(2-_x000B_pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


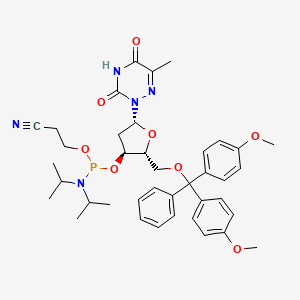
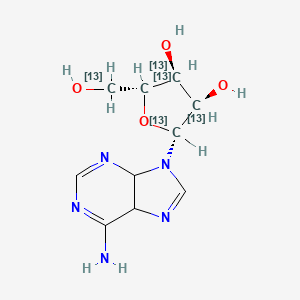
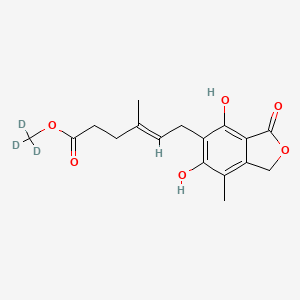
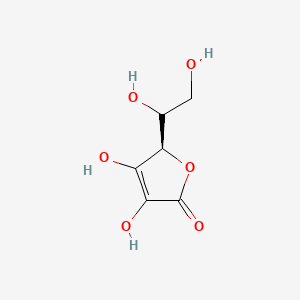
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
